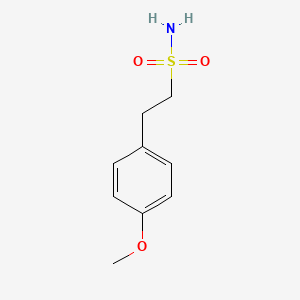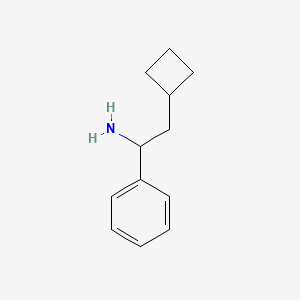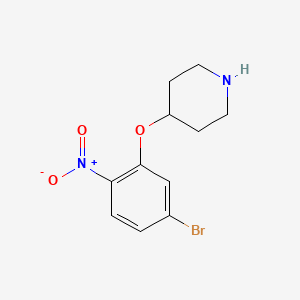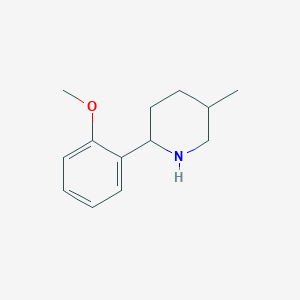
6-クロロキノリン-3-オール
概要
説明
6-Chloroquinolin-3-ol is a chemical compound with the molecular formula C9H6ClNO . It is a white to yellow solid and is used for research purposes .
Molecular Structure Analysis
The molecular weight of 6-Chloroquinolin-3-ol is 179.6 g/mol . The molecular structure consists of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring .Physical And Chemical Properties Analysis
6-Chloroquinolin-3-ol is a white to yellow solid . It has a molecular weight of 179.6 g/mol . It should be stored at 2-8°C, away from moisture .科学的研究の応用
抗菌作用
6-クロロキノリン-3-オール: は、顕著な抗菌作用を有する化合物として知られています。特に、さまざまなグラム陽性菌およびグラム陰性菌種に対して効果を発揮します。 その抗菌活性は、複素環式ピリジン環への置換に起因します .
抗がんの可能性
6-クロロキノリン-3-オールを含むキノリン誘導体は、その抗がん活性について研究されています。 これらの誘導体は、細菌DNAジャイレースおよびタイプIVトポイソメラーゼの切断を促進することでDNA合成を阻害することが知られており、これは急速な細菌死につながり、がん細胞の標的化においても意味を持つ可能性があります .
抗マラリア活性
6-クロロキノリン-3-オールに存在するキノリン核は、多くの抗マラリア薬に見られる共通の特徴です。 この化合物の構造は、従来の治療法に耐性を増している寄生虫が引き起こすマラリアの治療に使用できる新しい分子の合成を可能にします .
抗うつ作用と抗けいれん作用
研究により、キノリン誘導体は抗うつ作用と抗けいれん作用を持つ可能性があることが示されています。 これは、6-クロロキノリン-3-オールが神経疾患の新しい治療法の開発における潜在的な用途を有していることを意味します .
抗炎症作用と抗酸化作用
この化合物は炎症反応と酸化ストレスを調節する能力があり、抗炎症剤と抗酸化剤の開発のための候補となっています。 これらの特性は、慢性疾患の治療と加齢に伴う病気の予防に不可欠です .
抗ウイルス活性と抗HIV活性
6-クロロキノリン-3-オール: とその誘導体は、HIVに対する潜在的な活性を含む、抗ウイルス作用について研究されています。 ウイルス複製を妨げる能力は、新しい抗ウイルス薬の探索において貴重な化合物となります .
工業化学と合成有機化学
工業化学と合成有機化学の分野において、6-クロロキノリン-3-オールは創薬のための重要な足場として役立ち、医薬品化学において重要な役割を果たしています。 その多様な用途には、さまざまな合成プロセスのための前駆体としての役割が含まれます .
環境への影響削減
6-クロロキノリン-3-オールを含む最近の合成法は、環境への悪影響などの従来の合成法の欠点を克服することを目指しています。 化学合成の環境への影響を最小限に抑えるために、グリーンケミストリーのアプローチが開発されています .
Safety and Hazards
将来の方向性
Quinoline and its derivatives have shown tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Therefore, there is potential for future research and development involving 6-Chloroquinolin-3-ol and related compounds.
作用機序
Target of Action
Related compounds such as chloroquine are known to target heme polymerase in plasmodium species .
Mode of Action
In the case of Chloroquine, it inhibits the action of heme polymerase, leading to the accumulation of toxic heme in Plasmodium species
Biochemical Pathways
Related compounds like chloroquine are known to interfere with the life cycle of plasmodium species, affecting their ability to cause malaria .
Pharmacokinetics
It’s worth noting that the compound is a solid at room temperature and has a molecular weight of 17961 . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
Given its potential similarity to chloroquine, it may lead to the accumulation of toxic heme in plasmodium species, thereby inhibiting their growth and proliferation .
Action Environment
It’s known that the compound should be stored in a refrigerator, suggesting that its stability could be affected by temperature .
生化学分析
Biochemical Properties
6-Chloroquinolin-3-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes, potentially acting as an inhibitor or activator depending on the context of the reaction. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites. Additionally, 6-Chloroquinolin-3-ol can bind to proteins, affecting their structure and function, which in turn can influence cellular processes .
Cellular Effects
The effects of 6-Chloroquinolin-3-ol on cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 6-Chloroquinolin-3-ol can modulate signaling pathways by interacting with key signaling molecules, leading to altered cellular responses. It can also affect gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcription of specific genes. Furthermore, 6-Chloroquinolin-3-ol can impact cellular metabolism by inhibiting or activating metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 6-Chloroquinolin-3-ol exerts its effects through several mechanisms. It can bind to biomolecules such as enzymes and proteins, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation. Additionally, 6-Chloroquinolin-3-ol can activate certain enzymes by stabilizing their active conformation. These interactions can lead to changes in gene expression, either by directly binding to DNA or by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloroquinolin-3-ol can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 6-Chloroquinolin-3-ol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to 6-Chloroquinolin-3-ol in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-Chloroquinolin-3-ol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At high doses, 6-Chloroquinolin-3-ol can exhibit toxic or adverse effects, including cytotoxicity, oxidative stress, and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s effects become pronounced only above certain dosage levels .
Metabolic Pathways
6-Chloroquinolin-3-ol is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The compound can also influence metabolic flux by inhibiting or activating key enzymes in metabolic pathways, leading to changes in the levels of metabolites. These interactions can have significant implications for cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of 6-Chloroquinolin-3-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by active or passive transport mechanisms, depending on its concentration and the presence of transporters. Once inside the cell, 6-Chloroquinolin-3-ol can bind to proteins, influencing its localization and accumulation within specific cellular compartments. These interactions can affect the compound’s biological activity and its overall distribution within the organism .
Subcellular Localization
The subcellular localization of 6-Chloroquinolin-3-ol is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, 6-Chloroquinolin-3-ol may be localized to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may be directed to the mitochondria, where it can affect metabolic processes and energy production. The subcellular localization of 6-Chloroquinolin-3-ol is essential for its role in cellular function and its overall biological activity .
特性
IUPAC Name |
6-chloroquinolin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-1-2-9-6(3-7)4-8(12)5-11-9/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAWZESBCDHKSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734836 | |
| Record name | 6-Chloroquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
860232-96-8 | |
| Record name | 6-Chloroquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Cyanospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1455793.png)




![1-[(1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455803.png)
![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455804.png)
